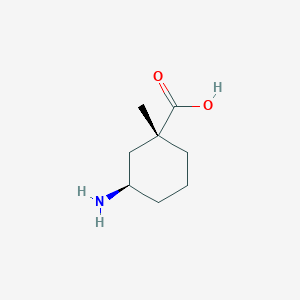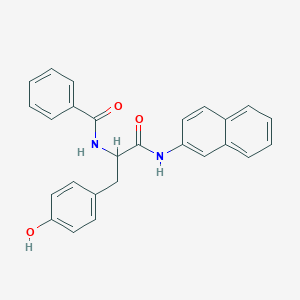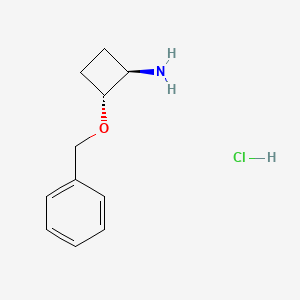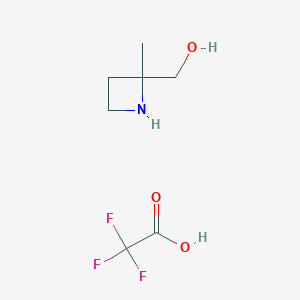
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclohexane ring. The stereochemistry of the compound, indicated by the (1R,3R) configuration, plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of amine transaminases (ATAs) in an enzyme cascade reaction. This method combines an enoate reductase (ERED) and an amine transaminase (ATA-VibFlu) to produce the compound with high optical purity . The reaction conditions typically involve the use of specific mutant enzymes to enhance the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes due to their efficiency and selectivity. The use of biocatalysts, such as engineered ATAs and EREDs, allows for the production of the compound in high yields and with minimal by-products. These processes are optimized for scalability and cost-effectiveness, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various amide derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-1-Amino-3-methylcyclohexane: Similar in structure but lacks the carboxylic acid group.
(1R,3R)-1-Ethyl-3-methylcyclohexane: Similar in structure but has an ethyl group instead of an amino group.
Uniqueness
(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m1/s1 |
Clave InChI |
JXSURMXGGDJHFG-HTRCEHHLSA-N |
SMILES isomérico |
C[C@]1(CCC[C@H](C1)N)C(=O)O |
SMILES canónico |
CC1(CCCC(C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
![N-(3-methylbutan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12277692.png)

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)
![[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt](/img/structure/B12277714.png)

![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)

![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)

![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B12277773.png)
